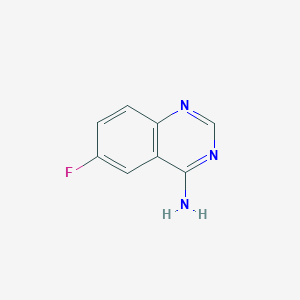

6-Fluoroquinazolin-4-amine

Description

Properties

IUPAC Name |

6-fluoroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIXAZJLBIBWSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676529 | |

| Record name | 6-Fluoroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190320-08-1 | |

| Record name | 6-Fluoro-4-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190320-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Fluoroquinazolin-4-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-fluoroquinazolin-4-amine, a key heterocyclic scaffold in medicinal chemistry and drug development. The document details a robust and efficient synthetic pathway commencing from the readily available precursor, 2-amino-5-fluorobenzonitrile. A step-by-step experimental protocol is provided, grounded in established chemical principles, to ensure reproducibility and high yield. Furthermore, this guide presents a thorough characterization of the target molecule, employing a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The rationale behind the synthetic strategy and the interpretation of the spectral data are discussed in detail, offering valuable insights for researchers and scientists engaged in the synthesis and application of quinazoline derivatives.

Introduction: The Significance of the 6-Fluoroquinazolin-4-amine Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a fluorine atom at the 6-position of the quinazoline nucleus can significantly modulate the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This often leads to enhanced potency and an improved pharmacokinetic profile. Consequently, 6-fluoroquinazolin-4-amine serves as a crucial building block for the synthesis of a new generation of targeted therapeutics. This guide aims to provide a detailed and practical resource for the laboratory-scale synthesis and comprehensive characterization of this important molecule.

Synthetic Strategy and Rationale

The synthesis of 6-fluoroquinazolin-4-amine is most efficiently achieved through the cyclization of a suitably substituted aminobenzonitrile precursor. The chosen synthetic route, detailed below, leverages the readily available starting material, 2-amino-5-fluorobenzonitrile, and employs a one-pot reaction methodology to construct the quinazoline ring system.

Retrosynthetic Analysis

A retrosynthetic analysis of 6-fluoroquinazolin-4-amine points to 2-amino-5-fluorobenzonitrile as the logical starting material. The formation of the pyrimidine ring of the quinazoline core can be accomplished by introducing a one-carbon unit and a nitrogen source.

Caption: Retrosynthetic approach for 6-fluoroquinazolin-4-amine.

Forward Synthesis: A Robust One-Pot Approach

The forward synthesis involves the direct cyclization of 2-amino-5-fluorobenzonitrile using formamide, which conveniently serves as both the one-carbon source and the nitrogen source. This method is advantageous due to its operational simplicity, high atom economy, and the avoidance of harsh or expensive reagents.[3]

Caption: Synthetic pathway for 6-fluoroquinazolin-4-amine.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 6-fluoroquinazolin-4-amine.

Materials:

-

2-Amino-5-fluorobenzonitrile (98% purity)

-

Formamide (99% purity)

-

Ethanol (95%)

-

Deionized water

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-amino-5-fluorobenzonitrile (10.0 g, 73.5 mmol) and formamide (50 mL).

-

Reaction Execution: Heat the reaction mixture to 150-160 °C with continuous stirring. Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Work-up and Isolation: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Pour the cooled reaction mixture into 200 mL of ice-cold deionized water with stirring. A precipitate will form.

-

Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 30 mL) and then with a small amount of cold ethanol (2 x 15 mL).

-

Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.

Expected Yield: 8.5 - 9.5 g (70-80% of theoretical yield).

Appearance: Off-white to pale yellow solid.

Characterization of 6-Fluoroquinazolin-4-amine

A comprehensive characterization of the synthesized 6-fluoroquinazolin-4-amine is essential to confirm its identity, purity, and structure.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₆FN₃ |

| Molecular Weight | 163.15 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >300 °C (decomposes) |

| Solubility | Soluble in DMSO, sparingly soluble in methanol, insoluble in water. |

Spectroscopic Analysis

The following sections detail the expected spectroscopic data for 6-fluoroquinazolin-4-amine.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.50 | s | 1H | H-2 |

| ~8.30 | br s | 2H | -NH₂ |

| ~7.95 | dd | 1H | H-5 |

| ~7.80 | ddd | 1H | H-7 |

| ~7.60 | dd | 1H | H-8 |

-

Interpretation: The downfield singlet at ~8.50 ppm is characteristic of the H-2 proton of the quinazoline ring. The broad singlet at ~8.30 ppm corresponds to the two protons of the primary amine group. The aromatic protons on the fluorinated benzene ring will exhibit splitting patterns due to both proton-proton and proton-fluorine coupling. The doublet of doublets for H-5 and H-8, and the doublet of doublet of doublets for H-7 are consistent with the substitution pattern.

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (d) | C-6 (C-F) |

| ~155 | C-4 |

| ~152 | C-8a |

| ~145 | C-2 |

| ~128 (d) | C-5 |

| ~122 (d) | C-7 |

| ~115 | C-4a |

| ~105 (d) | C-8 |

-

Interpretation: The carbon attached to the fluorine atom (C-6) will appear as a doublet with a large coupling constant (¹JCF). The other carbons in the fluorinated ring (C-5, C-7, and C-8) will also show smaller C-F couplings. The chemical shifts of the carbons in the pyrimidine ring are consistent with those of other 4-aminoquinazoline derivatives.[4][5]

FTIR spectroscopy provides information about the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (primary amine) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| ~1650 | Strong | N-H bending (primary amine) |

| 1620-1580 | Medium-Strong | C=N and C=C stretching (quinazoline ring) |

| ~1250 | Strong | C-F stretching |

| ~850 | Strong | C-H out-of-plane bending (aromatic) |

-

Interpretation: The broad band in the 3400-3200 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary amino group.[6] The strong absorption around 1650 cm⁻¹ is due to the N-H bending vibration. The peaks in the 1620-1580 cm⁻¹ range are attributed to the stretching vibrations of the C=N and C=C bonds within the quinazoline ring system.[7] The strong band around 1250 cm⁻¹ is indicative of the C-F bond stretch.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Expected Molecular Ion (M⁺): m/z = 163.05 (for C₈H₆FN₃)

-

Predicted Fragmentation Pattern: The fragmentation of 6-fluoroquinazolin-4-amine is expected to proceed through characteristic pathways for amino-substituted heterocyclic compounds.[6][8]

Caption: Predicted mass fragmentation pathway of 6-fluoroquinazolin-4-amine.

-

Interpretation: The molecular ion peak should be observed at m/z 163. A common fragmentation pathway for quinazolines involves the loss of HCN from the pyrimidine ring, which would result in a fragment at m/z 136. Another plausible fragmentation is the loss of a cyanamide radical (•NHCN) to give a fragment at m/z 121. Further fragmentation of the m/z 136 ion could lead to the formation of a fluorophenyl cation at m/z 94.

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis of 6-fluoroquinazolin-4-amine, a valuable building block in drug discovery. The one-pot cyclization of 2-amino-5-fluorobenzonitrile with formamide provides a straightforward and high-yielding route to the target compound. The comprehensive characterization data, including detailed interpretations of NMR, FTIR, and mass spectra, serve as a robust reference for researchers to verify the identity and purity of their synthesized material. The information presented herein is intended to empower scientists and researchers in their efforts to explore the therapeutic potential of novel quinazoline-based compounds.

References

- Al-Suwaidan, I. A., et al. (2018). Quinazoline derivatives as anticancer agents: A review. European Journal of Medicinal Chemistry, 157, 1213-1237.

- Hameed, A., et al. (2019). Quinazoline derivatives: A comprehensive review of their biological activities. Molecules, 24(12), 2259.

-

MDPI. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI. Retrieved from [Link]

-

MDPI. (2022). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mass fragmentation pattern for compound (6). Retrieved from [Link]

- Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Clinical Case Reports and Trials, 2(2), 014.

- 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom

-

ResearchGate. (n.d.). Figure 4: FTIR Spectrum for compound (11). Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR signal values of compound 6. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Mass Spectrometry: Fragment

-

YouTube. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-quinazolinamine, 6-bromo-N-[3-(trifluoromethyl)phenyl]-. Retrieved from [Link]

-

MDPI. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 6-Fluoroquinazolin-4-ol. Retrieved from [Link]

-

PubMed. (n.d.). 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines: synthesis, spectral analysis, and in vitro microbiological evaluation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminoquinazoline. Retrieved from [Link]

-

ResearchGate. (2025, August 6). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

Lorestan University of Medical Sciences. (n.d.). Synthesis, Antimicrobial Activity and Molecular Docking Study of Novel N,2-Diphenylquinazolin-4-amine Derivatives. Retrieved from [Link]

-

MDPI. (2022). Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors. MDPI. Retrieved from [Link]

-

MDPI. (2021). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, March 29). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018, November 9). Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H). PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PubMed Central. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoroquinazolin-4-amine

This guide provides a comprehensive technical overview of 6-fluoroquinazolin-4-amine, a key heterocyclic compound with significant relevance in medicinal chemistry and drug development. Designed for researchers, scientists, and pharmaceutical professionals, this document synthesizes core physicochemical data, outlines robust analytical methodologies, and presents field-proven insights into the handling and application of this important molecule.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents, particularly in oncology. Its rigid, bicyclic structure provides a versatile framework for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. The introduction of a fluorine atom at the 6-position, as in 6-fluoroquinazolin-4-amine, can significantly modulate the compound's electronic properties, metabolic stability, and binding affinity. Fluorine's high electronegativity often enhances binding interactions and can block sites of metabolic oxidation, thereby improving pharmacokinetic profiles. This guide delves into the specific properties of the 6-fluoro substituted amine variant, providing a foundational resource for its application in rational drug design.

Core Molecular and Physicochemical Properties

Understanding the fundamental properties of 6-fluoroquinazolin-4-amine is critical for its effective use in synthesis, formulation, and biological screening. The data presented below are compiled from predictive models and cross-referenced with data from analogous structures.

Structural and Chemical Identifiers

-

IUPAC Name: 6-fluoroquinazolin-4-amine

-

Molecular Formula: C₈H₆FN₃[1]

-

Canonical SMILES: C1=CC2=C(C=C1F)C(=NC=N2)N[1]

-

InChI Key: ARIXAZJLBIBWSR-UHFFFAOYSA-N[1]

Quantitative Physicochemical Data

The following table summarizes key physicochemical properties. It is important to note that many of these values are computationally predicted and should be confirmed experimentally for critical applications.[1][2][3]

| Property | Predicted Value | Source |

| Molecular Weight | 163.15 g/mol | [3] |

| Monoisotopic Mass | 163.05458 Da | [1] |

| Melting Point | 329 °C | [2] |

| Boiling Point | 331.8 ± 27.0 °C | [2] |

| Density | 1.400 ± 0.06 g/cm³ | [2] |

| pKa (most basic) | 6.89 ± 0.50 | [2] |

| XlogP | 1.4 | [1] |

| Appearance | Light yellow to yellow solid | [3] |

Synthesis and Purification Workflow

While multiple strategies exist for the synthesis of quinazoline derivatives, a common and effective approach involves the cyclization of appropriately substituted anthranilic acid derivatives or the displacement of a leaving group from a quinazoline precursor.[4][5] The following workflow outlines a plausible and robust synthetic route to 6-fluoroquinazolin-4-amine, starting from the commercially available 4-chloro-6-fluoroquinazoline.

Caption: Synthetic and purification workflow for 6-fluoroquinazolin-4-amine.

Detailed Experimental Protocol: Synthesis via Ammonolysis

This protocol describes the nucleophilic aromatic substitution (SNAr) of the 4-chloro group with ammonia.

-

Reaction Setup: In a sealed pressure vessel, dissolve 4-chloro-6-fluoroquinazoline (1.0 eq) in 1,4-dioxane (approx. 0.2 M concentration).

-

Reagent Addition: Add a significant excess of aqueous ammonium hydroxide (e.g., 20-30 eq, 28-30% solution). The large excess drives the reaction to completion.

-

Heating: Seal the vessel and heat the reaction mixture to 100-120 °C.

-

Causality Insight: The high temperature and pressure are necessary to overcome the activation energy for the SNAr reaction on the electron-deficient quinazoline ring.

-

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

-

Partition the resulting residue between dichloromethane (DCM) and water.

-

Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: Purify the crude solid via silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH). Combine the fractions containing the desired product and concentrate to yield pure 6-fluoroquinazolin-4-amine.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Chromatographic Analysis: Purity Determination

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of 6-fluoroquinazolin-4-amine.

Caption: Standard HPLC workflow and typical method parameters.

Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation. While specific experimental spectra for this exact compound are not widely published, the expected characteristics can be expertly inferred.[6][7][8]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

The spectrum is expected to show signals corresponding to the aromatic protons on the quinazoline core. The fluorine at C6 and the nitrogen atoms will influence their chemical shifts.

-

A broad singlet corresponding to the -NH₂ protons should be visible, typically in the range of 5.0-7.0 ppm, which would disappear upon D₂O exchange.[7]

-

Aromatic protons will appear further downfield, likely between 7.0 and 9.0 ppm.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance):

-

The spectrum will show 8 distinct carbon signals.

-

The carbon atom bonded to fluorine (C6) will exhibit a large one-bond C-F coupling constant. Carbons at positions C5 and C7 will show smaller two- and three-bond couplings.

-

Carbons adjacent to nitrogen atoms (e.g., C4, C2, C8a) will be deshielded and appear downfield.[8]

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

As a primary aromatic amine, two characteristic N-H stretching bands are expected in the 3300-3500 cm⁻¹ region.[6]

-

An N-H bending vibration (scissoring) should be present around 1650-1580 cm⁻¹.[6]

-

Strong absorptions corresponding to C=N and C=C stretching of the quinazoline ring will be observed in the 1650-1450 cm⁻¹ region.

-

A strong C-F stretching band is expected in the 1250-1000 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

In Electrospray Ionization (ESI) positive mode, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 164.06.[1]

-

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of 6-fluoroquinazolin-4-amine.

-

Stability: The compound is generally stable under standard laboratory conditions. However, prolonged exposure to strong acids, bases, or oxidizing agents should be avoided. Quinazolines can be susceptible to photochemical degradation.

-

Storage: For long-term storage, the compound should be kept in a tightly sealed container, protected from light, and stored at 2-8°C.[2][3] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidative degradation.

Conclusion

6-Fluoroquinazolin-4-amine is a valuable building block for the synthesis of bioactive molecules. Its physicochemical properties, driven by the fluoro-substituted quinazoline core, make it an attractive starting point for developing targeted therapeutics. The synthetic and analytical protocols detailed in this guide provide a validated framework for researchers to confidently utilize this compound in their drug discovery programs. A thorough understanding of its properties, from solubility to spectroscopic signatures, is the cornerstone of its successful application.

References

-

ChemBK. (n.d.). 6-fluoroquinazolin-4-amine. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-2-fluoroquinazolin-4-amine. Retrieved from [Link]

-

Gao, C., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archiv der Pharmazie, 346(8), 567-580. Retrieved from [Link]

-

Ghattas, M. A., et al. (2017). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 60(22), 9238-9254. Retrieved from [Link]

-

PubChemLite. (n.d.). 6-fluoroquinazolin-4-amine (C8H6FN3). Retrieved from [Link]

-

PubChem. (n.d.). 6-Fluoroquinazolin-4-ol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Applications of 6-Fluoroquinazolin-4-Ol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-fluoro-8-methylquinazolin-4-amine. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminoquinazoline. Retrieved from [Link]

-

ACS Publications. (2017). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methylquinazolin-4-amine. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

- Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.

-

MDPI. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules. Retrieved from [Link]

-

Chemsrc. (n.d.). 7-Fluoro-6-nitro-4-hydroxyquinazoline | CAS#:162012-69-3. Retrieved from [Link]

-

MDPI. (2022). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. Foods. Retrieved from [Link]

-

PubChem. (n.d.). (5-(4-(4-((3-Fluorobenzyl)oxy)-3-chloroanilino)-6-quinazolinyl)-2-furancarboxaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 6-amino-7-fluoro-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one. Retrieved from [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

ACS Organic Division. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

AMiner. (n.d.). Methods of Analysis of 4-Quinolone Antibacterials. Retrieved from [Link]

-

Molbase. (n.d.). Cas no 1691989-25-9 (6-fluoro-2-methylquinazolin-4-amine). Retrieved from [Link]

-

PMC. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Retrieved from [Link]

-

ResearchGate. (2020). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Retrieved from [Link]

Sources

- 1. PubChemLite - 6-fluoroquinazolin-4-amine (C8H6FN3) [pubchemlite.lcsb.uni.lu]

- 2. chembk.com [chembk.com]

- 3. 6-Fluoroquinazolin-2-amine CAS#: 20028-72-2 [amp.chemicalbook.com]

- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

The Ascendancy of 6-Fluoroquinazolin-4-amine Scaffolds in Modern Drug Discovery: A Technical Guide for Researchers

Introduction: The Quinazoline Core and the Strategic Impact of Fluorination

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] This bicyclic heterocyclic system, composed of a benzene ring fused to a pyrimidine ring, serves as a privileged structure in the design of targeted therapeutics, most notably in oncology.[2] Among the myriad of possible substitutions, the 6-fluoroquinazolin-4-amine core has emerged as a particularly compelling motif. The strategic placement of a fluorine atom at the 6-position can significantly enhance metabolic stability, binding affinity, and cell permeability, while the 4-amino group provides a critical anchor for interaction with biological targets. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of 6-fluoroquinazolin-4-amine analogs and derivatives, with a primary focus on their role as kinase inhibitors.

Synthetic Strategies: Building the 6-Fluoroquinazolin-4-amine Core

The construction of the 6-fluoroquinazolin-4-amine scaffold typically proceeds through a multi-step sequence, beginning with a suitably substituted anthranilic acid derivative. The following workflow provides a representative, field-proven protocol for the synthesis of a 6-fluoro-N-phenylquinazolin-4-amine analog, a common backbone for many kinase inhibitors.

Experimental Protocol: Synthesis of a 6-Fluoro-N-phenylquinazolin-4-amine Analog

This protocol is a synthesized methodology based on established synthetic routes for analogous quinazoline derivatives.[2][3]

Step 1: Cyclization to form the Quinazolinone Core

-

Reactants: 2-amino-5-fluorobenzoic acid and formamide.

-

Procedure: A mixture of 2-amino-5-fluorobenzoic acid (1 equivalent) and formamide (10-15 equivalents) is heated to 120-130°C for 4-6 hours. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Rationale: This is a classic Niementowski quinazoline synthesis. Formamide serves as both a reactant (providing the C2 carbon of the quinazoline ring) and a solvent at elevated temperatures. The reaction proceeds via an initial acylation of the amino group of the anthranilic acid, followed by intramolecular cyclization and dehydration to yield the 6-fluoroquinazolin-4(3H)-one.

-

Work-up and Purification: The reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold water, and dried to afford the crude 6-fluoroquinazolin-4(3H)-one.

Step 2: Chlorination of the Quinazolinone

-

Reactants: 6-fluoroquinazolin-4(3H)-one, thionyl chloride (SOCl₂), and a catalytic amount of dimethylformamide (DMF).

-

Procedure: The 6-fluoroquinazolin-4(3H)-one (1 equivalent) is suspended in an excess of thionyl chloride (5-10 equivalents). A catalytic amount of DMF (2-3 drops) is added, and the mixture is refluxed for 2-4 hours.

-

Rationale: The hydroxyl group at the 4-position of the quinazolinone is converted to a chloro group, a good leaving group for subsequent nucleophilic aromatic substitution. Thionyl chloride is a common and effective chlorinating agent. DMF acts as a catalyst by forming a Vilsmeier-Haack reagent in situ, which facilitates the chlorination.

-

Work-up and Purification: The excess thionyl chloride is removed under reduced pressure. The residue is co-evaporated with toluene to remove residual SOCl₂. The resulting crude 4-chloro-6-fluoroquinazoline is used in the next step without further purification.

Step 3: Nucleophilic Aromatic Substitution with Aniline

-

Reactants: 4-chloro-6-fluoroquinazoline and a substituted aniline.

-

Procedure: The crude 4-chloro-6-fluoroquinazoline (1 equivalent) is dissolved in a suitable solvent such as isopropanol or acetonitrile. The desired aniline (1.1-1.2 equivalents) is added, and the mixture is heated to reflux for 4-8 hours.

-

Rationale: The amine of the aniline acts as a nucleophile, displacing the chloro group at the 4-position of the quinazoline ring. The choice of solvent and temperature is crucial for driving the reaction to completion. Isopropanol is a common choice due to its polarity and boiling point.

-

Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with the reaction solvent and then with a non-polar solvent like hexane to remove impurities. The final product can be further purified by recrystallization or column chromatography.

Synthetic Workflow Diagram

Caption: Synthetic route to 6-fluoro-N-phenylquinazolin-4-amine analogs.

Structure-Activity Relationships (SAR) and Biological Targets

The biological activity of 6-fluoroquinazolin-4-amine derivatives is highly dependent on the nature and position of substituents on both the quinazoline core and the 4-anilino moiety. A significant body of research has focused on these compounds as inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a critical role in cell proliferation and is often dysregulated in cancer.[2][4][5]

Key SAR Insights for EGFR Inhibition:

-

The 4-Anilino Moiety: The substitution pattern on the aniline ring is a primary determinant of potency and selectivity. Small, electron-withdrawing or -donating groups at the meta and para positions are generally well-tolerated and can fine-tune the electronic properties and binding interactions.

-

The 6-Position of the Quinazoline Core: The presence of a fluorine atom at the 6-position is often associated with increased potency.[6] Further substitutions at this position, such as alkynyl or arylureido groups, have been shown to enhance inhibitory activity, potentially by providing additional interactions within the ATP-binding pocket of EGFR.[3][7]

-

The 7-Position of the Quinazoline Core: Modifications at the 7-position, often with solubilizing groups like morpholino or piperazino moieties, can improve the pharmacokinetic properties of the compounds.[6]

Data Presentation: Anticancer Activity of Representative Analogs

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected 6-substituted-4-anilinoquinazoline derivatives against various cancer cell lines. This data is compiled from multiple sources to illustrate the impact of structural modifications.[3][8][9][10]

| Compound ID | 6-Substituent | 4-Anilino Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | -F | 3-chloro-4-fluoro | A549 (Lung) | 2.25 | [3] |

| 2 | -F | 3-ethynyl | HT-29 (Colon) | 1.72 | [3] |

| 3 | -F | 3-bromo | MCF-7 (Breast) | 2.81 | [3] |

| 4 | -C≡C-CH₂OH | 3-chloro-4-fluoro | A431 (Skin) | 0.014 | [7] |

| 5 | -NH-CO-NH-Ph | 3-chloro-4-fluoro | H1975 (Lung) | ~0.1 | [10] |

| Gefitinib | -H | 3-chloro-4-fluoro | A549 (Lung) | >10.0 | [8] |

Note: The IC₅₀ values are indicative and can vary based on experimental conditions. This table is for comparative purposes.

Mechanism of Action: Inhibition of the EGFR Signaling Pathway

6-Fluoroquinazolin-4-amine derivatives primarily exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR.[4][5] EGFR is a receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues.[4][11] This phosphorylation event creates docking sites for various signaling proteins, initiating downstream cascades that promote cell proliferation, survival, and migration.[5][12]

By competitively binding to the ATP-binding site of the EGFR kinase domain, 6-fluoroquinazolin-4-amine analogs prevent the phosphorylation of EGFR and subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways. This leads to the inhibition of cancer cell growth and, in some cases, the induction of apoptosis.[9]

EGFR Signaling Pathway and Site of Inhibition

Caption: Inhibition of the EGFR signaling pathway by 6-fluoroquinazolin-4-amine analogs.

Conclusion and Future Directions

The 6-fluoroquinazolin-4-amine scaffold represents a highly successful platform for the development of targeted cancer therapeutics. The strategic incorporation of a fluorine atom at the 6-position, coupled with diverse substitutions at the 4-anilino ring, has led to the discovery of potent and selective kinase inhibitors. The continued exploration of novel derivatives, guided by a deep understanding of structure-activity relationships and the underlying biology of their targets, holds immense promise for the future of personalized medicine. Further research focusing on overcoming drug resistance and improving the pharmacokinetic profiles of these compounds will be critical in translating their therapeutic potential into clinical success.

References

-

Baba, A., Kawamura, N., Makino, H., Ohta, Y., Taketomi, S., & Sohda, T. (1996). Studies on disease-modifying antirheumatic drugs: synthesis of novel quinoline and quinazoline derivatives and their anti-inflammatory effect. Journal of Medicinal Chemistry, 39(26), 5176–5182. [Link]

-

Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

-

Wikipedia. (2025). Epidermal growth factor receptor. [Link]

-

ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

-

ResearchGate. (n.d.). IC 50 values of compounds 6a-6j a and Gefitinib against eight tumor cell lines (µg/mL). [Link]

-

Li, X., et al. (2007). Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6373-6377. [Link]

-

Zheng, Y., et al. (2017). Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors. European Journal of Medicinal Chemistry, 133, 235-246. [Link]

-

Wang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Pharmacology, 12, 647591. [Link]

-

ResearchGate. (n.d.). IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. [Link]

-

Wang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Pharmacology, 12, 647591. [Link]

-

Engel, J., et al. (2013). 6-Aryl and heterocycle quinazoline derivatives as potent EGFR inhibitors with improved activity toward gefitinib-sensitive and -resistant tumor cell lines. ChemMedChem, 8(9), 1547-1556. [Link]

-

Zhu, W., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Molecules, 27(13), 4234. [Link]

-

MDPI. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). [Link]

-

Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(16), 1435-1456. [Link]

-

MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

-

ResearchGate. (2016). Improved protocol for synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine (gefitinib). [Link]

-

Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6434-6461. [Link]

-

ResearchGate. (2015). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. [Link]

-

Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

-

Kumar, A., et al. (2013). 4-aminoquinazoline analogs: a novel class of anticancer agents. Mini Reviews in Medicinal Chemistry, 13(8), 1177-1194. [Link]

Sources

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

- 7. High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines [mdpi.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

The 6-Fluoroquinazolin-4-amine Scaffold: A Privileged Core for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Fluorinated Quinazoline Core

The quinazoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its rigid, bicyclic aromatic nature provides a robust framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with a multitude of biological targets. The 4-aminoquinazoline motif, in particular, has emerged as a "privileged scaffold," most notably for its ability to competitively bind to the ATP-binding site of various protein kinases.[2][3] This has led to the development of several blockbuster anticancer drugs, including gefitinib, erlotinib, and lapatinib.[2][3]

The introduction of a fluorine atom at the 6-position of the quinazoline core is a strategic modification that can profoundly and beneficially alter the molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for a hydrogen atom, yet it can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity. Specifically, the C-F bond is stronger than a C-H bond, often blocking sites of oxidative metabolism and thereby increasing the drug's half-life. Furthermore, fluorine substitution can modulate the pKa of nearby functional groups, influencing drug-target interactions and cell permeability. This guide provides a comprehensive exploration of the 6-fluoroquinazolin-4-amine scaffold, from its synthesis to its application in discovering next-generation therapeutics.

Synthetic Strategies for the 6-Fluoroquinazolin-4-amine Core

The construction of the 6-fluoroquinazolin-4-amine scaffold is a critical first step in the development of novel drug candidates. A common and effective synthetic route begins with a readily available fluorinated anthranilic acid derivative. The following protocol outlines a representative, multi-step synthesis.

Experimental Protocol: Synthesis of 6-Fluoroquinazolin-4-amine

Objective: To synthesize the core scaffold, 6-fluoroquinazolin-4-amine, from 2-amino-5-fluorobenzonitrile.

Materials:

-

2-amino-5-fluorobenzonitrile

-

Dimethylformamide-dimethyl acetal (DMF-DMA)

-

Toluene

-

Ammonium chloride

-

Ethanol

-

Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns, etc.)

Methodology:

Step 1: Formation of the Formimidamide Intermediate

-

To a solution of 2-amino-5-fluorobenzonitrile (1.0 eq) in toluene, add DMF-DMA (1.2 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude (E)-N'-(2-cyano-4-fluorophenyl)-N,N-dimethylformimidamide. This intermediate can often be used in the next step without further purification.

Step 2: Cyclization to form the Quinazoline Ring

-

Dissolve the crude formimidamide intermediate from Step 1 in ethanol.

-

Add an excess of ammonium chloride (5.0 eq).

-

Reflux the mixture for 8-12 hours, again monitoring by TLC.

-

After the reaction is complete, cool the mixture and concentrate it under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the final product, 6-fluoroquinazolin-4-amine.

Rationale Behind Experimental Choices: The use of DMF-DMA in the first step is a common and efficient method for forming the N,N-dimethylformimidamide intermediate, which is a key precursor for the cyclization reaction. The subsequent cyclization with ammonium chloride in ethanol provides a source of ammonia for the formation of the 4-amino group and the pyrimidine ring of the quinazoline system.

Synthesis Workflow Diagram

Caption: General synthesis scheme for 6-fluoroquinazolin-4-amine.

Biological Applications and Therapeutic Targets

The 6-fluoroquinazolin-4-amine scaffold has been successfully employed in the development of inhibitors for a range of biological targets, demonstrating its versatility in drug discovery.

Oncology: A Privileged Scaffold for Kinase Inhibition

The most prominent application of the 4-aminoquinazoline core, including its 6-fluoro derivatives, is in the development of protein kinase inhibitors for cancer therapy.[2] Many of these compounds target receptor tyrosine kinases (RTKs) that are overexpressed or dysregulated in various cancers.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: The 4-anilinoquinazoline scaffold is a classic template for EGFR inhibitors.[3] The quinazoline core mimics the adenine ring of ATP, while the 4-anilino substituent projects into a hydrophobic pocket of the kinase domain. The 6-fluoro substituent can enhance binding affinity and improve metabolic stability. Derivatives of 6-fluoroquinazolin-4-amine have shown potent anti-proliferative activity against cancer cell lines by inhibiting EGFR signaling pathways, such as the ERK1/2 pathway.[4]

-

Other Kinase Targets: Beyond EGFR, this scaffold has been utilized to develop inhibitors for other kinases implicated in cancer, such as Aurora kinases, which are crucial for cell cycle regulation.[5] Structure-based design has also led to the discovery of potent and selective inhibitors of p21-activated kinase 4 (PAK4) based on a 4-aminoquinazoline scaffold.[6][7]

Signaling Pathway: EGFR Inhibition by 4-Anilinoquinazoline Derivatives

Caption: Inhibition of the EGFR signaling pathway by a 6-fluoro-4-anilinoquinazoline derivative.

Anti-inflammatory and Immunomodulatory Activity

Derivatives of 6-fluoroquinazoline have also been investigated for their anti-inflammatory properties. Certain compounds have demonstrated the ability to inhibit the production of pro-inflammatory cytokines like TNF-α and to suppress T-cell proliferation, suggesting their potential in treating autoimmune diseases such as rheumatoid arthritis.[8]

Antimicrobial and Antiviral Applications

The versatility of the 6-fluoroquinazoline scaffold extends to infectious diseases. Researchers have synthesized and evaluated derivatives for their activity against:

-

Bacteria: Novel 2-(amino)quinazolin-4(3H)-one derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[9][10][11]

-

Viruses: A series of 4-anilino-6-aminoquinazoline derivatives were identified as potent inhibitors of MERS-CoV infection.[12]

-

Fungi: Quinazoline derivatives have been explored as antifungal agents, with some showing efficacy against phytopathogenic fungi.[13][14]

Structure-Activity Relationship (SAR) Exploration

Systematic modification of the 6-fluoroquinazolin-4-amine core is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Key Positions for Modification:

-

C4-Amino Group: This position is critical for interaction with the hinge region of many kinases. Substitution with various anilines is a common strategy. The nature and substitution pattern of the aniline ring significantly impact target affinity and selectivity. For instance, in MERS-CoV inhibitors, a 3-chloro-4-fluoroaniline at this position was found to be optimal.[12]

-

C2-Position: Modifications at the C2 position can influence solubility and provide additional interaction points with the target protein.

-

C6-Fluoro Group: While this guide focuses on the 6-fluoro substitution, exploring other halogens or small lipophilic groups at this position can be a valuable SAR exercise.

-

C7-Position: Substitution at the C7 position can also modulate activity. For example, incorporating a piperazino group at C7 has been explored in the context of anti-inflammatory agents.[8]

SAR Exploration Workflow

Caption: A conceptual workflow for exploring the structure-activity relationship of the 6-fluoroquinazolin-4-amine scaffold.

Key In Vitro Assays for Compound Evaluation

After synthesizing a library of 6-fluoroquinazolin-4-amine derivatives, a cascade of in vitro assays is necessary to characterize their biological activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (EGFR as an example)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR kinase.

Materials:

-

Recombinant human EGFR kinase

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Adenosine-5'-triphosphate (ATP), [γ-33P]ATP

-

Test compounds (dissolved in DMSO)

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Phosphocellulose filter paper

-

Scintillation counter and scintillation fluid

Methodology:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).

-

Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, EGFR kinase, and the peptide substrate.

-

Inhibitor Addition: Add 1 µL of the diluted test compound to each well. For the control wells, add 1 µL of DMSO.

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-33P]ATP. The final ATP concentration should be at or near its Km for the kinase.

-

Incubation: Incubate the reaction plate at 30°C for a specified period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter paper.

-

Washing: Wash the filter papers extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Quantification: Place the filter papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Representative Biological Activity

| Compound ID | Target | Assay Type | IC50 / MIC (µM) | Cell Line | Reference |

| 1 | MERS-CoV | Antiviral Assay | 0.157 | Vero | [12] |

| 45 | ALK/PI3K/AKT Pathway | Antiproliferative | 0.44 | A549 (Lung) | [15] |

| 1018 | ERK1/2 Pathway | Antiproliferative | 13.0 | PC-3 (Prostate) | [4] |

| 6y | MRSA | Antibacterial | 0.36 (ATCC25923) | - | [9][10] |

| 7a | TNF-α Production | Anti-inflammatory | - | - | [8] |

Note: The table presents a selection of data from various sources to illustrate the diverse activities of quinazoline derivatives. Direct comparison of IC50/MIC values should be done with caution due to differing experimental conditions.

Conclusion and Future Directions

The 6-fluoroquinazolin-4-amine scaffold is a highly validated and privileged core in modern drug discovery. Its synthetic tractability, coupled with the beneficial effects of the 6-fluoro substituent, makes it an attractive starting point for developing novel therapeutics. The extensive research into its use as a kinase inhibitor in oncology has paved the way for its exploration in other therapeutic areas, including inflammatory and infectious diseases. Future research will likely focus on developing more selective inhibitors by leveraging structure-based drug design and exploring novel substitution patterns to fine-tune the scaffold's biological activity and pharmacokinetic profile. The continued investigation of this versatile scaffold holds significant promise for the discovery of next-generation medicines to address unmet medical needs.

References

- Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell prolifer

- Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H).

- Synthesis and In-Vitro Antitumor Activity of Selected 7-Fluoro-6-(4-methyl- 1-piperazinyl)-2-(thiosubstituted)-4(3H)-quinazolinones.Bentham Science.

- Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors.ScienceDirect.

- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).

- Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase.

- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).

- Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro.PubMed.

- Design, Synthesis, Crystal Structure, and Antimicrobial Evaluation of 6-Fluoroquinazolinylpiperidinyl-Containing 1,2,4-Triazole Mannich Base Derivatives against Phytop

- Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives.

- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).MDPI.

- SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY.

- Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors.

- 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.

- Synthesis and Antitumor Activity Evaluation in Vitro of 4-aminoquinazoline Derivatives Containing 1,3,4-thiadiazole.

- Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents.

- Lack of Specific Research Data on 6-Bromocinnolin-4-amine Analogs Hinders Detailed SAR Analysis.BenchChem.

- Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applic

- Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).PubMed.

- 6-fluoroquinazolin-4-amine.Ascendex Scientific, LLC.

- Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.

- Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines.MDPI.

- Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activ

- Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline.

Sources

- 1. mediresonline.org [mediresonline.org]

- 2. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, Crystal Structure, and Antimicrobial Evaluation of 6-Fluoroquinazolinylpiperidinyl-Containing 1,2,4-Triazole Mannich Base Derivatives against Phytopathogenic Bacteria and Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic analysis (NMR, IR, Mass Spec) of 6-fluoroquinazolin-4-amine

An In-Depth Technical Guide to the Spectroscopic Analysis of 6-fluoroquinazolin-4-amine

This guide provides a detailed exploration of the spectroscopic techniques used to characterize 6-fluoroquinazolin-4-amine, a crucial heterocyclic scaffold in medicinal chemistry and drug development. As researchers and scientists, the unambiguous confirmation of a molecule's structure and purity is paramount. This document offers a multi-faceted analytical approach, combining Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a complete spectroscopic profile of the target compound. The methodologies and interpretations presented herein are grounded in established principles and field-proven insights to ensure scientific integrity and trustworthiness.

The Molecular Blueprint: Structure and Functionality

6-fluoroquinazolin-4-amine (C₈H₆FN₃) is a substituted quinazoline. The core structure consists of fused benzene and pyrimidine rings. The key features for spectroscopic analysis are the primary amine (-NH₂) at position 4, the fluorine atom at position 6, and the aromatic proton environment. Each of these imparts a unique signature that can be detected and interpreted by the techniques discussed below.

Molecular Structure with Atom Numbering

For clarity in spectral assignments, the following atom numbering scheme is used throughout this guide.

Caption: Structure of 6-fluoroquinazolin-4-amine with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For 6-fluoroquinazolin-4-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete structural elucidation.

¹H NMR Analysis: Proton Environment

The ¹H NMR spectrum reveals the chemical environment of all protons in the molecule. The aromatic region is particularly informative, showing distinct signals for H-2, H-5, H-7, and H-8. The fluorine at C-6 significantly influences the chemical shifts and coupling patterns of adjacent protons, particularly H-5 and H-7. The amine protons typically appear as a broad singlet, which is exchangeable with D₂O.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-2 | ~8.4 - 8.6 | Singlet (s) | - |

| H-5 | ~7.8 - 8.0 | Doublet of doublets (dd) | JH5-F6 ≈ 8-10 Hz, JH5-H7 ≈ 2-3 Hz |

| H-7 | ~7.6 - 7.8 | Doublet of doublets (dd) | JH7-H8 ≈ 8-9 Hz, JH7-F6 ≈ 5-7 Hz |

| H-8 | ~7.4 - 7.6 | Doublet of doublets (dd) | JH8-H7 ≈ 8-9 Hz, JH8-F6 ≈ 0.5-1 Hz |

| -NH₂ | ~7.0 - 7.5 | Broad singlet (br s) | - |

Note: Predicted values are based on data from analogous quinazoline derivatives.[1][2][3] Actual values may vary based on solvent and concentration.

¹³C NMR Analysis: The Carbon Skeleton and C-F Coupling

The ¹³C NMR spectrum confirms the carbon framework. A key diagnostic feature is the large one-bond coupling constant between C-6 and the fluorine atom (¹JC-F), typically observed around 240-250 Hz.[1] Smaller two- and three-bond couplings (²JC-F, ³JC-F) are also expected for carbons C-5, C-7, C-4a, and C-8.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (JCF, Hz) |

| C-2 | ~155 - 157 | ~³J ≈ 3-5 Hz |

| C-4 | ~152 - 154 | ~³J ≈ 2-4 Hz |

| C-4a | ~148 - 150 | ~²J ≈ 13-15 Hz |

| C-5 | ~118 - 120 | ~²J ≈ 21-24 Hz |

| C-6 | ~160 - 163 | ~¹J ≈ 245-255 Hz |

| C-7 | ~110 - 112 | ~²J ≈ 20-23 Hz |

| C-8 | ~128 - 130 | ~³J ≈ 10-12 Hz |

| C-8a | ~120 - 122 | ~⁴J ≈ 1-3 Hz |

Note: Predicted values are based on data from analogous 6-fluoroquinazoline derivatives.[1]

¹⁹F NMR Analysis: The Fluorine Signature

¹⁹F NMR is a highly sensitive technique that provides a direct window into the fluorine's electronic environment.[4] For 6-fluoroquinazolin-4-amine, a single resonance is expected. Its chemical shift provides a unique identifier for the compound. The signal will likely be split into a multiplet due to coupling with neighboring protons (H-5 and H-7).

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) |

| F-6 | -110 to -125 (relative to CFCl₃) |

Note: The chemical shift is an estimate based on similar aromatic fluorine compounds.[5][6]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-fluoroquinazolin-4-amine in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR for chemical shift referencing (δ = 0.00 ppm).[7] For ¹⁹F NMR, an external or internal reference like CFCl₃ (δ = 0.00 ppm) or monofluorobenzene (δ = -113.15 ppm) can be used.[6]

-

Instrumentation: Record spectra on a 400 or 500 MHz NMR spectrometer.[8]

-

Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra at ambient temperature. For quantitative ¹³C NMR, inverse-gated decoupling should be used with an appropriate relaxation delay.

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[9]

The spectrum of 6-fluoroquinazolin-4-amine is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C=N and C=C bonds of the aromatic system, and the C-F bond.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3450 - 3300 | Medium (often two bands) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=N Stretch (Ring) | 1630 - 1610 | Strong |

| C=C Stretch (Ring) | 1600 - 1450 | Medium to Strong |

| C-F Stretch | 1270 - 1210 | Strong |

| Aromatic C-H Bend | 900 - 675 | Strong |

Note: Expected ranges are based on standard IR correlation tables and data from similar aromatic amines and quinazolines.[2][10][11]

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare the sample using either the KBr pellet method or Attenuated Total Reflectance (ATR).

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.[2]

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Background Scan: Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Sample Scan: Record the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.[12]

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

For 6-fluoroquinazolin-4-amine (C₈H₆FN₃), the expected monoisotopic mass is approximately 163.05 Da. The mass spectrum will show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ depending on the ionization technique used.

Predicted Fragmentation Pathway

Under electron impact (EI) ionization, the molecular ion can undergo fragmentation. A plausible pathway involves the characteristic loss of small, stable neutral molecules like HCN, which is common for nitrogen-containing heterocycles.[13]

Caption: A plausible EI fragmentation pathway for 6-fluoroquinazolin-4-amine.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample via direct infusion (for ESI) or a heated probe (for EI). For coupling with chromatography, a GC or LC system can be used.[14]

-

Ionization: Utilize an appropriate ionization method.

-

Electron Ionization (EI): Typically performed at 70 eV, suitable for volatile and thermally stable compounds.[7]

-

Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile or thermally labile compounds, often yielding the [M+H]⁺ ion.

-

-

Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Detection: Detect the ions to generate the mass spectrum, a plot of relative intensity versus mass-to-charge ratio (m/z).

Integrated Analysis: A Self-Validating Workflow

No single technique provides a complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods. This workflow ensures a self-validating system where the results from each analysis corroborate the others, leading to an unambiguous structural assignment.

Caption: Integrated workflow for the spectroscopic characterization of a molecule.

This integrated approach is the cornerstone of modern analytical chemistry. The mass spectrum confirms the molecular weight and formula, the IR spectrum identifies the essential functional groups, and the complete NMR analysis provides the precise atomic arrangement and connectivity, confirming the specific isomer and structure.

References

-

Oriental Journal of Chemistry. (n.d.). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Retrieved from [Link]

-

PMC. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

MDPI. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Retrieved from [Link]

-

PMC. (n.d.). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). CuI-NP catalyzed N-Arylation of amines using Vit-E analoues as Amphiphile in water :Application in the synthesis of pharmaceutical entities - Supporting Information. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Clinical Case Reports and Trials. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

ChemRxiv. (n.d.). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Retrieved from [Link]

-

SlidePlayer. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

-

American Journal of Materials Synthesis and Processing. (2021). Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H). Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-2-fluoroquinazolin-4-amine. Retrieved from [Link]

-

MDPI. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

-

PubChem. (n.d.). 6-fluoroquinazolin-4-amine. Retrieved from [Link]

-

PubMed. (n.d.). 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines: synthesis, spectral analysis, and in vitro microbiological evaluation. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

NIH. (n.d.). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). Retrieved from [Link]

-

PMC. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). FT‐IR spectrum of 4‐amino‐2‐chloro‐6,7‐dimethoxyquinazoline. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. mediresonline.org [mediresonline.org]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. mdpi.com [mdpi.com]

- 6. colorado.edu [colorado.edu]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 11. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative, American Journal of Materials Synthesis and Processing, Science Publishing Group [sciencepg.com]

- 14. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]

solubility and stability of 6-fluoroquinazolin-4-amine in different solvents

An In-depth Technical Guide to the Solubility and Stability of 6-Fluoroquinazolin-4-amine

Abstract

6-Fluoroquinazolin-4-amine is a key heterocyclic scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for successful drug discovery and development, from early-stage screening to formulation. This technical guide provides an in-depth analysis of the solubility and stability characteristics of 6-fluoroquinazolin-4-amine. We synthesize data from analogous structures, outline authoritative experimental protocols for characterization, and explain the chemical principles governing its behavior in various solvent systems and under stress conditions. This document is intended for researchers, chemists, and formulation scientists, offering both theoretical grounding and practical, field-proven methodologies for handling and assessing this important chemical entity.

Introduction to 6-Fluoroquinazolin-4-amine

The quinazoline ring system is a privileged scaffold in pharmaceutical sciences, recognized for its ability to interact with a wide range of biological targets.[1][2] The introduction of a fluorine atom at the 6-position can significantly modulate the electronic properties and metabolic stability of the molecule, while the 4-amine functionality provides a crucial vector for derivatization to achieve target specificity and potency.[3] 6-Fluoroquinazolin-4-amine (C₈H₆FN₃) is therefore a critical building block in the synthesis of advanced pharmaceutical intermediates.[4]

The journey of a drug candidate from lab to clinic is critically dependent on its developability profile. Poor solubility can lead to low bioavailability and erratic absorption, while instability can compromise shelf-life, therapeutic efficacy, and patient safety. This guide serves as a comprehensive resource for understanding and experimentally determining these critical attributes for 6-fluoroquinazolin-4-amine.

Core Physicochemical Properties

A foundational understanding of the intrinsic properties of 6-fluoroquinazolin-4-amine is essential for predicting its behavior. The key physicochemical parameters are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₆FN₃ | PubChem[4] |

| Molecular Weight | 163.15 g/mol | PubChem[4] |

| Appearance | Light yellow to yellow solid | ChemicalBook[5] |

| Predicted XlogP | 1.4 | PubChem[4] |

| Predicted pKa | 4.79 ± 0.26 (most basic) | ChemicalBook[5] |

| InChIKey | ARIXAZJLBIBWSR-UHFFFAOYSA-N | PubChem[4] |

The presence of a basic amine on the quinazoline ring (predicted pKa ≈ 4.8) suggests that the compound's solubility will be highly dependent on pH. Below its pKa, the amine will be protonated, forming a more soluble salt. The moderate lipophilicity (XlogP = 1.4) indicates a balance between aqueous and lipid solubility.